molecular formula C17H22N2O5S3 B253805 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide

5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide

Cat. No.: B253805
M. Wt: 430.6 g/mol
InChI Key: DSTRVAVPSWERCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide is a complex organic compound belonging to the class of sulfonamides This compound is characterized by the presence of a thiazinane ring, a methoxy group, and a thienyl ethyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the methoxy and thienyl ethyl groups. One common method involves the reaction of a suitable benzenesulfonamide precursor with a thiazinane derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy and thienyl ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N2O5S3

Molecular Weight

430.6 g/mol

IUPAC Name

5-(1,1-dioxothiazinan-2-yl)-2-methoxy-N-(2-thiophen-2-ylethyl)benzenesulfonamide

InChI

InChI=1S/C17H22N2O5S3/c1-24-16-7-6-14(19-10-2-3-12-26(19,20)21)13-17(16)27(22,23)18-9-8-15-5-4-11-25-15/h4-7,11,13,18H,2-3,8-10,12H2,1H3

InChI Key

DSTRVAVPSWERCF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N2CCCCS2(=O)=O)S(=O)(=O)NCCC3=CC=CS3

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCCS2(=O)=O)S(=O)(=O)NCCC3=CC=CS3

Origin of Product

United States

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